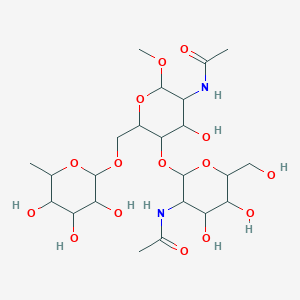

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex glycan structure that plays a significant role in various biological processes. This compound is a type of glycopeptide, which consists of a peptide linked to a glycan. Glycans are essential for many biological functions, including cell-cell communication, immune response, and protein stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The synthetic route typically starts with the preparation of the monosaccharide units, followed by their sequential assembly through glycosylation reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency. Additionally, large-scale production may utilize automated glycan synthesizers, which can streamline the process and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Glycobiology

Methyl 2-Acetamido-4-O-(Fuc-GalNAc) plays a crucial role in glycobiology, particularly in studying glycoproteins and glycolipids. Its structural components allow researchers to investigate the role of fucosylation and acetylation in cellular processes such as cell signaling, adhesion, and immune responses.

Case Study: Fucosylation in Cancer

Research has shown that fucosylation of glycoproteins can influence cancer cell behavior. Methyl 2-Acetamido-4-O-(Fuc-GalNAc) has been utilized to study the effects of fucosylated glycoproteins on tumor progression and metastasis. The compound's ability to mimic natural substrates aids in elucidating the mechanisms of fucosyltransferases involved in cancer biology.

Drug Development

The compound serves as a valuable tool in drug development, particularly for designing glycomimetics that can interact with specific receptors or enzymes. By modifying its structure, researchers can create derivatives that may exhibit enhanced pharmacological properties.

Case Study: Glycomimetics for Antiviral Therapy

Studies have explored the use of modified versions of Methyl 2-Acetamido-4-O-(Fuc-GalNAc) as potential antiviral agents. These derivatives have shown promise in inhibiting viral entry by targeting viral glycoproteins, thereby preventing infection.

Diagnostics

In diagnostics, this compound can be employed as a standard reference material for assays aimed at detecting specific glycan structures associated with diseases. Its high purity and defined structure make it suitable for calibrating analytical methods such as mass spectrometry and HPLC.

Case Study: Biomarker Discovery

A study highlighted the use of Methyl 2-Acetamido-4-O-(Fuc-GalNAc) in identifying biomarkers for autoimmune diseases. By analyzing glycan profiles from patient samples using this compound as a reference, researchers were able to correlate specific fucosylated structures with disease states.

Vaccine Development

The incorporation of glycosides like Methyl 2-Acetamido-4-O-(Fuc-GalNAc) into vaccine formulations has been investigated to enhance immunogenicity. The presence of specific sugar moieties can improve the recognition by the immune system, leading to stronger vaccine responses.

Case Study: Glycoengineering Vaccines

Research on glycoengineered vaccines utilizing this compound has demonstrated improved efficacy against pathogens by enhancing T-cell responses through better presentation of antigens.

Mecanismo De Acción

The mechanism of action of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycan-binding proteins or enzymes involved in glycosylation. These interactions can modulate various biological pathways, including cell signaling, immune response, and protein stability. The compound’s effects are mediated through its glycan structure, which can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

HexNAc(?1-4)HexNAc-O-Me: A simpler glycan structure lacking the 6-deoxy-Hex unit.

HexNAc(?1-4)[6-deoxy-Hex(?1-6)]HexNAc: Similar structure but without the O-methyl group.

Uniqueness

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to its specific glycan structure, which includes a 6-deoxy-Hex unit and an O-methyl group. These structural features can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Actividad Biológica

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside, a complex glycoside, exhibits significant biological activities that have garnered attention in recent research. This compound is characterized by its intricate structure, which includes multiple sugar moieties and acetamido groups, contributing to its potential therapeutic applications.

- Molecular Formula : C23H40N2O15

- Molecular Weight : 584.57 g/mol

- CAS Number : 97242-84-7

- Purity : >95% (HPLC) .

Inhibitory Effects on Nitric Oxide Production

Recent studies have demonstrated that compounds similar to Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside exhibit significant inhibitory effects on nitric oxide (NO) production. For instance, a related glycosphingolipid isolated from the marine sponge Aplysinella rhax showed potent inhibition of LPS-induced NO release in J774.1 macrophages. The presence of specific sugar linkages, such as D-Fucα1-3GlcNAc, was crucial for this inhibitory effect .

Structure-Activity Relationship (SAR)

The biological activity of glycosides is often influenced by their structural components. A study exploring the SAR of various glycosphingolipids found that modifications to the sugar moieties could significantly alter their NO inhibitory capabilities. For example, compounds with a terminal β-D-galactopyranosyl linkage demonstrated different biological responses compared to those with a 2-acetamido-2-deoxy-beta-D-galactopyranosyl linkage . This suggests that the arrangement and type of sugar residues are critical for achieving desired biological effects.

Case Study 1: Glycosphingolipid Analogs

A series of synthesized analogs of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside were evaluated for their NO inhibitory activity. The results indicated that certain structural features enhanced the inhibitory effect on NO production, with some analogs achieving over 20% reduction at concentrations of 50 μM and 100 μM .

Case Study 2: Comparative Analysis with Ceramides

In comparative studies, glycosphingolipid analogs were tested against commercial ceramides regarding their ability to inhibit NO release. Notably, one analog exhibited comparable activity to N G-monomethyl-L-arginine (L-NMMA), a known inhibitor, suggesting that glycosylation enhances the activity of ceramides .

Summary Table of Biological Activities

| Compound Name | Activity | Concentration | Result |

|---|---|---|---|

| Glycosphingolipid A | NO Inhibition | 50 μM | 20% Reduction |

| Glycosphingolipid B | NO Inhibition | 100 μM | Comparable to L-NMMA |

| Ceramide C | NO Inhibition | 100 μM | Enhanced by glycosylation |

Propiedades

IUPAC Name |

N-[2-[5-acetamido-4-hydroxy-6-methoxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUYQHNAKBFGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.